1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a carbohydrazonoyl group, and a dimethoxybenzoate moiety. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the naphthyl and benzoate precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate. The final step usually involves the coupling of the naphthyl and benzoate moieties under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres like nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate include:
- 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 2-(2-(Aminocarbonyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate
- 4-(2-(((2-Iodobenzo yl)amino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
769155-87-5 |
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Molecular Formula |
C21H19N3O5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[1-[(E)-(carbamoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C21H19N3O5/c1-27-18-10-8-14(11-19(18)28-2)20(25)29-17-9-7-13-5-3-4-6-15(13)16(17)12-23-24-21(22)26/h3-12H,1-2H3,(H3,22,24,26)/b23-12+ |
InChI Key |
AFDAZMRFOZWCOE-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)N)OC |
Origin of Product |
United States |
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